2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boron group, typically using a proton source, to yield the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) or other proton sources.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or substituted alkenes, depending on the nature of the halide used.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This step is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the trifluoromethyl group enhances its reactivity, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C16H22BF3O3 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O3/c1-10(2)21-13-8-7-11(16(18,19)20)9-12(13)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 |
InChI Key |
HMSKDRSHOXNLFW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OC(C)C |
Origin of Product |
United States |
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